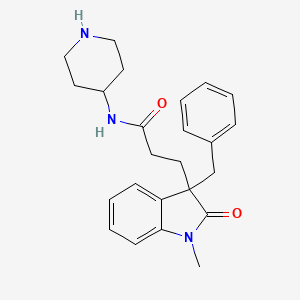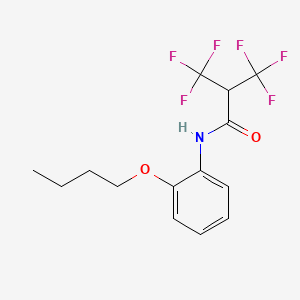![molecular formula C17H16N4O2 B5310583 N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide, commonly known as MOI-1182, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxadiazole derivatives and has been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of MOI-1182 is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, MOI-1182 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects:
MOI-1182 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, a process of programmed cell death. MOI-1182 has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MOI-1182 has been shown to possess anticonvulsant properties by reducing the frequency and duration of seizures in animal models.
实验室实验的优点和局限性
One of the main advantages of MOI-1182 is its broad spectrum of biological activities. This makes it a promising candidate for drug discovery and development. However, one of the limitations of MOI-1182 is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on MOI-1182. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs of MOI-1182. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of MOI-1182 in vivo. This could help to optimize its dosing and administration in clinical settings. Finally, further studies are needed to evaluate the safety and efficacy of MOI-1182 in animal models and human clinical trials.
合成方法
The synthesis of MOI-1182 involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-(4-methylphenyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)acetate. Finally, the compound is treated with isonicotinoyl chloride to form MOI-1182. The overall synthesis method is shown in Figure 1.
科学研究应用
MOI-1182 has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. MOI-1182 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-3-5-13(6-4-11)15-20-17(23-21-15)12(2)19-16(22)14-7-9-18-10-8-14/h3-10,12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEADZWMIVPHTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5310503.png)
![4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5310507.png)
![6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5310514.png)
![2-butyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310522.png)
![1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate](/img/structure/B5310524.png)
![6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-pyridinecarbonitrile](/img/structure/B5310531.png)

![5-methyl-N-[1-(3-pyridinyl)pentyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5310550.png)
![(1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,2-dimethylpropyl)amine](/img/structure/B5310553.png)

![2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5310591.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)